![molecular formula C10H14Cl2FNO2 B2642172 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride CAS No. 1803606-76-9](/img/structure/B2642172.png)
3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro and fluoro-substituted phenyl group, an amino group, and a diol moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride typically involves multiple steps, starting with the preparation of the 5-chloro-2-fluorobenzylamine intermediate. This intermediate is then reacted with epichlorohydrin under basic conditions to form the desired diol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other substituted phenylamines and diols, such as:
- 3-{[(4-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol
- 3-{[(5-Bromo-2-fluorophenyl)methyl]amino}propane-1,2-diol
Uniqueness
What sets 3-{[(5-Chloro-2-fluorophenyl)methyl]amino}propane-1,2-diol hydrochloride apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it a valuable compound for specialized applications in research and industry.
Propiedades
IUPAC Name |
3-[(5-chloro-2-fluorophenyl)methylamino]propane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2.ClH/c11-8-1-2-10(12)7(3-8)4-13-5-9(15)6-14;/h1-3,9,13-15H,4-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVBDMZSGDXGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCC(CO)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)
![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)
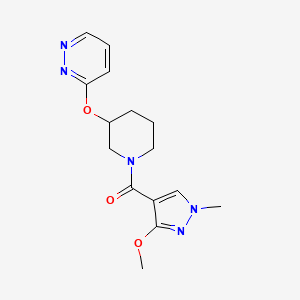
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
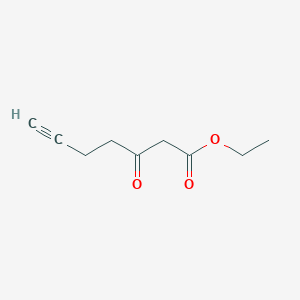
![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)
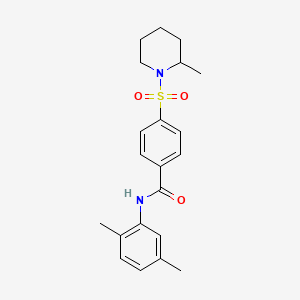
![3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642104.png)
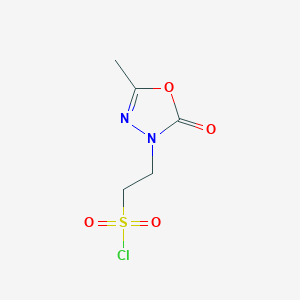
![2-[(2-ethoxy-2-oxoethyl)amino]aceticacidhydrochloride](/img/structure/B2642107.png)
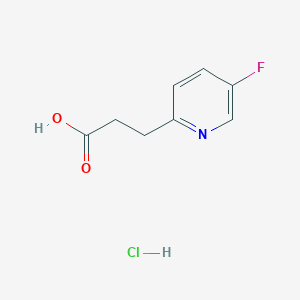
![2-(benzylsulfanyl)-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)
![N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide](/img/structure/B2642111.png)
![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
